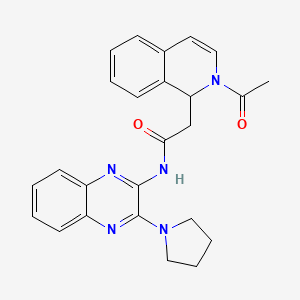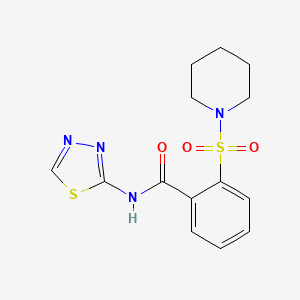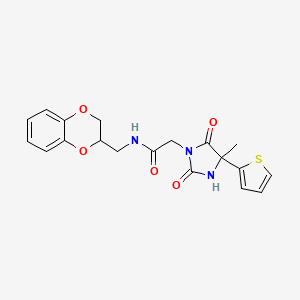
2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetamide, also known as AQ-I, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. AQ-I is a quinoxaline derivative that has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetamide is not fully understood, but it is believed to act on various molecular targets in cells. This compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to increased levels of acetylcholine in the brain, which can improve cognitive function. This compound has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in various cellular processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In addition to its neuroprotective effects and ability to improve cognitive function, this compound has been found to have anti-inflammatory properties and can reduce oxidative stress. This compound has also been found to have anticonvulsant effects and can reduce seizure activity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetamide has several advantages for lab experiments, including its high purity and stability. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetamide research. One potential area of research is the development of this compound derivatives with improved solubility and lower toxicity. Another potential area of research is the investigation of this compound's effects on other molecular targets in cells. Additionally, further studies are needed to determine the safety and efficacy of this compound for therapeutic use in humans.
Conclusion
This compound is a promising chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further research. Future research should focus on developing this compound derivatives with improved properties and investigating this compound's effects on other molecular targets in cells.
Métodos De Síntesis
The synthesis of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetamide involves the reaction of 2-acetyl-1H-isoquinoline with 3-pyrrolidin-1-ylquinoxaline-2-carboxylic acid followed by the addition of acetic anhydride. The resulting product is then purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetamide has been studied for its potential therapeutic applications in various scientific research fields. In neuroscience, this compound has been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In cancer research, this compound has been studied for its ability to inhibit the growth of cancer cells and induce apoptosis.
Propiedades
IUPAC Name |
2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O2/c1-17(31)30-15-12-18-8-2-3-9-19(18)22(30)16-23(32)28-24-25(29-13-6-7-14-29)27-21-11-5-4-10-20(21)26-24/h2-5,8-12,15,22H,6-7,13-14,16H2,1H3,(H,26,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJXVINLIHRMHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC2=CC=CC=C2C1CC(=O)NC3=NC4=CC=CC=C4N=C3N5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(5-methylfuran-2-yl)-2-morpholin-4-ylethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B7550397.png)
![1-(2-fluorophenyl)-N-[(3-methylphenyl)methyl]pyrazole-3-carboxamide](/img/structure/B7550399.png)
![4-[3-[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]piperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B7550410.png)
![3-(2,4-dioxoquinazolin-1-yl)-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]propanamide](/img/structure/B7550416.png)
![N-[3-[(2-chlorophenyl)sulfamoyl]phenyl]-2-[4-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7550424.png)
![N-[(3-fluorophenyl)-(1-methylimidazol-2-yl)methyl]-4-methyl-2-phenylpiperazine-1-carboxamide](/img/structure/B7550426.png)
![2-[[4-benzyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(piperidin-1-ylmethyl)phenyl]acetamide](/img/structure/B7550439.png)
![3'-[2-[4-(Adamantane-1-carbonyl)piperazin-1-yl]-2-oxoethyl]spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7550444.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7550478.png)
![N-[1-[3-(methanesulfonamido)phenyl]ethyl]-3-methyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7550486.png)
![N-[[1-[2-(2-chloro-6-fluorophenyl)acetyl]piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B7550492.png)
![5-methyl-3-[2-(6-methylsulfonyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-5-naphthalen-2-ylimidazolidine-2,4-dione](/img/structure/B7550497.png)
